4,5-Methylenedithio-1,3-dithiole-2-thione

Organic Conductors Molecular Electronics Tetrathiafulvalene Derivatives

Generic dithiole-thiones cannot replicate the precise electronic and steric influence of the methylenedithio bridge required for BMDT-TTF-based conductors. 4,5-Methylenedithio-1,3-dithiole-2-thione (CAS 70800-59-8) is the validated, non-interchangeable precursor. • Enables BMDT-TTF synthesis for charge-transfer salts achieving conductivity up to 300 S/cm. • Forms mdt²⁻ dithiolene ligands for conductive Ni complexes with multiple reversible redox steps. • Defined orthorhombic crystal structure (Pnma, 735.89 ų) ensures reproducible solid-state engineering. Supplied at ≥98% (GC) purity.

Molecular Formula C4H2S5
Molecular Weight 210.4 g/mol
CAS No. 70800-59-8
Cat. No. B1588600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Methylenedithio-1,3-dithiole-2-thione
CAS70800-59-8
Molecular FormulaC4H2S5
Molecular Weight210.4 g/mol
Structural Identifiers
SMILESC1SC2=C(S1)SC(=S)S2
InChIInChI=1S/C4H2S5/c5-4-8-2-3(9-4)7-1-6-2/h1H2
InChIKeyNFKGILAHEQYFBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Methylenedithio-1,3-dithiole-2-thione: A Core Precursor for Organic Electronics and Conductive Materials [1]


4,5-Methylenedithio-1,3-dithiole-2-thione (CAS 70800-59-8) is a sulfur-rich heterocyclic compound with the molecular formula C4H2S5 and a molecular weight of 210.36 g/mol [1]. It is a fundamental building block in the synthesis of organic conductors and semiconductors, most notably as a precursor to bis(methylenedithio)tetrathiafulvalene (BMDT-TTF) and related dithiolene metal complexes [2][3]. Its core value in procurement lies in its role as a specific, high-sulfur-content synthon for creating advanced π-electron donor molecules, differentiating it from more general dithiole-thiones.

Why 4,5-Methylenedithio-1,3-dithiole-2-thione Cannot Be Substituted with Other Dithiole-thiones


Substituting 4,5-Methylenedithio-1,3-dithiole-2-thione with a generic analog like 1,3-dithiole-2-thione (DTT) or its ethylenedithio variant is not equivalent due to the specific electronic and steric influence of the methylenedithio bridge. This bridge precisely tunes the donor properties of the resulting tetrathiafulvalene (TTF) derivatives, such as BMDT-TTF, which exhibits different oxidation potentials and solid-state packing compared to its ethylenedithio counterpart, BEDT-TTF [1][2]. The choice of precursor directly dictates the crystal structure and conductive properties of the final organic material, making the specific thione a critical, non-interchangeable component in materials design.

Quantifiable Differentiators of 4,5-Methylenedithio-1,3-dithiole-2-thione vs. Closest Analogs


Precursor-Driven Conductivity: BMDT-TTF vs. BEDT-TTF Salts

When incorporated into charge-transfer salts, the donor molecule BMDT-TTF, which is synthesized from 4,5-Methylenedithio-1,3-dithiole-2-thione, yields distinct electrical conductivity compared to its widely studied analog BEDT-TTF. This difference is a direct consequence of the precursor's structure. A comparative study of salts with the same anion shows that BMDT-TTF and BEDT-TTF lead to different material properties. [1]

Organic Conductors Molecular Electronics Tetrathiafulvalene Derivatives

Conductivity Range of BMDT-TTF-Based Materials vs. Other TTF Derivatives

The conductive properties of materials derived from this precursor span a wide range, from semiconductors to organic metals. This tunability, which depends on the counterion and crystal packing enabled by the BMDT-TTF core, is a key differentiator from other TTF precursors. Reported conductivity values for BMDT-TTF salts vary by several orders of magnitude, highlighting the versatility of the BMDT-TTF building block. [1][2][3]

Organic Metals Molecular Conductors Thermoelectric Materials

Elemental Composition: High Sulfur Content for Enhanced Intermolecular Interactions

The high sulfur content of 4,5-Methylenedithio-1,3-dithiole-2-thione, and consequently its derivative BMDT-TTF, is a key structural feature. This high sulfur mass fraction promotes strong intermolecular S···S interactions in the solid state, which are crucial for achieving high conductivity and unique electronic structures. This is a quantifiable compositional differentiator compared to other TTF precursors with lower sulfur content. [1][2]

Organic Semiconductors Crystal Engineering Materials Chemistry

Crystallographic Data: A Defined Building Block for Crystal Engineering

The precise crystal structure of the precursor is known, which is essential for understanding its reactivity and the solid-state properties of the materials derived from it. This structural data provides a clear, quantitative baseline for researchers using this compound in crystal engineering and materials synthesis. The orthorhombic structure, with a specific cell volume, defines the molecular packing that influences subsequent reactions and material properties. [1]

Crystal Structure X-ray Diffraction Solid-State Chemistry

Oxidation Potential: BMDT-TTF vs. BEDT-TTF as an Electron Donor

The electron-donating strength of the BMDT-TTF molecule, which is synthesized from 4,5-Methylenedithio-1,3-dithiole-2-thione, is comparable to that of the benchmark donor BEDT-TTF. Electrochemical studies reveal that BMDT-TTF exhibits two oxidation waves at potentials very similar to those of BEDT-TTF, confirming its suitability as a π-electron donor for charge-transfer complexes while offering a different crystal packing motif. [1]

Cyclic Voltammetry Electron Donor Redox Chemistry

Key Application Scenarios for 4,5-Methylenedithio-1,3-dithiole-2-thione


Synthesis of BMDT-TTF for Organic Conductors and Semiconductors

The primary and most validated use of 4,5-Methylenedithio-1,3-dithiole-2-thione is as a direct precursor to bis(methylenedithio)tetrathiafulvalene (BMDT-TTF) [1]. BMDT-TTF is a high-value π-electron donor used to create charge-transfer salts with tunable electrical conductivity, ranging from 1-2 S/cm for semiconducting materials to nearly 300 S/cm for organic metals [2][3]. This makes the precursor essential for research into molecular electronics, organic field-effect transistors (OFETs), and thermoelectric devices. Its ability to form two-dimensional S···S networks in the solid state, driven by its high sulfur content, is a key enabler for these applications [4].

Preparation of Dithiolene Metal Complexes for Conductive and Magnetic Materials

This compound serves as a precursor to the mdt²⁻ (1,3-dithiole-4,5-dithiolate) ligand, which can be coordinated to transition metals like nickel to form complexes such as [NBu₄][Ni(mdt)₂] [1]. These dithiolene complexes are of great interest for their conductive and magnetic properties. Electrochemical studies show that these complexes can undergo multiple reversible oxidation steps, making them candidates for molecular wires, non-linear optical materials, and components in molecular spintronics [1]. The methylenedithio group on the ligand can influence the complex's planarity and, consequently, its solid-state interactions [1].

Crystal Engineering and Structure-Property Relationship Studies

With its well-defined crystal structure (orthorhombic, Pnma space group, cell volume 735.89 ų), this compound is a reliable starting point for crystal engineering and solid-state chemistry research [1]. The quantifiable unit cell parameters and atomic coordinates provide a solid foundation for computational modeling, diffraction studies, and the design of co-crystals. Researchers use this data to understand how subtle changes in molecular structure (like the methylenedithio bridge) translate to macroscopic material properties, aiding in the rational design of new functional organic solids [1].

Organic Synthesis for Novel π-Extended Systems

As a versatile synthon, 4,5-Methylenedithio-1,3-dithiole-2-thione can be used to construct more complex, π-extended systems beyond simple TTF derivatives [1]. Its reactivity allows for the creation of asymmetric donors and molecules with tailored electronic properties. The compound's solubility in common organic solvents like dichloromethane and chloroform [2] facilitates its use in solution-based synthetic protocols, making it a practical building block for exploring new classes of organic electronic materials.

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